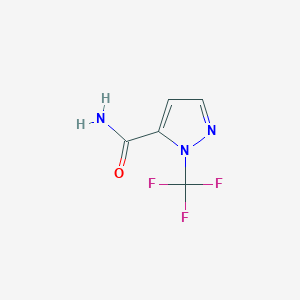
Pyrrolidine-3,4-dicarboxylic acid diethyl ester
Vue d'ensemble
Description
Pyrrolidine-3,4-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrrolidine-3,4-dicarboxylic acid diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine-3,4-dicarboxylic acid diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Derivatives : More et al. (2011) developed a synthetic methodology for producing diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates, which are important intermediates in synthesizing substituted pyrrolines, pyrroles, and pyrrolidines (More et al., 2011).
Acylation for Synthesis of Tetramic Acids : Jones et al. (1990) described the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, starting from α-amino acid esters (Jones et al., 1990).
Hair Density Improvement : Juchaux et al. (2020) explored the combination of pyridine‐2, 4‐dicarboxylic acid diethyl ester with resveratrol to stabilize hypoxia‐inducible factor 1‐alpha, demonstrating improvement in hair density in female volunteers (Juchaux et al., 2020).
Synthesis of Multifunctional Compounds : Yin and Tan (2003) synthesized multifunctional compounds with pyridine-2,6-dicarboxylic acid, highlighting the versatility of these compounds in various applications (Yin & Tan, 2003).
Potential in Pharmacology : Fontanella et al. (1984) reported the synthesis of compounds starting from the diethyl ester of 2,5-pyrrolidine dicarboxylic acid, with some showing promising anti-anxiety effects (Fontanella et al., 1984).
Chemical Structure Analysis : Meskini et al. (2011) analyzed the structure of a β-amino dicarbonyl compound, which is a functionalized ligand with potential applications in coordination chemistry and catalysis (Meskini et al., 2011).
Polymer Matrix Resins Synthesis : Yang et al. (2004) synthesized polymer matrix resins of poly(pyrrolone-benzimidazole)s containing a pyridine unit, demonstrating applications in materials science (Yang et al., 2004).
Development of Proline Derivatives : Maury and Clayden (2015) focused on converting pyrrolidine-2-carboxylate esters to N'-aryl urea derivatives, showing the potential for synthesizing complex organic compounds (Maury & Clayden, 2015).
Local Anesthetic Activity : Loomis and Spielmeyer (1946) studied the local anesthetic activity and toxicity of di-(β-diethylaminoethyl) ester of 1-benzyl 2, 5-dicarboxy pyrrolidine, highlighting its potential in medical applications (Loomis & Spielmeyer, 1946).
Molecular Properties Study : Duewell (1981) conducted a high-field 1H N.M.R. study of tetrasubstituted pyrrolidines, providing insights into their molecular structures (Duewell, 1981).
Propriétés
IUPAC Name |
diethyl pyrrolidine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVXAGZGBHPRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3RS,4RS)-pyrrolidine-3,4-dicarboxylic acid diethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



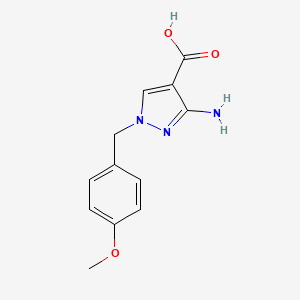
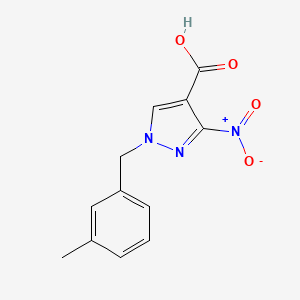
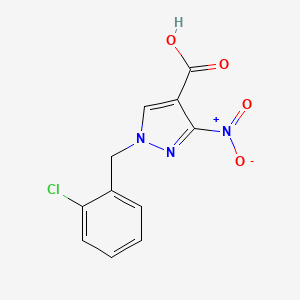
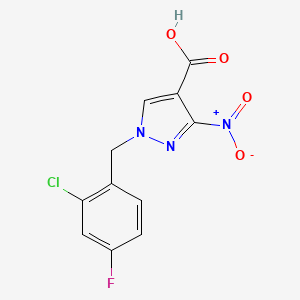
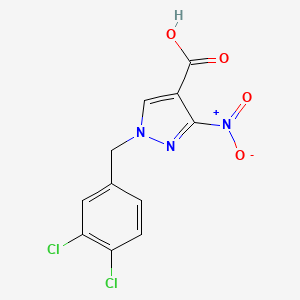

![1-(butan-2-yl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037344.png)
![1-(difluoromethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037347.png)
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B8037360.png)


